2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine
Overview
Description
The compound "2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine" is a fluorinated pyridine derivative. Fluorinated pyridines are important in the field of medicinal chemistry due to their unique physical and chemical properties, which can significantly alter the biological activity of pharmaceutical compounds. The presence of trifluoromethyl groups in such compounds is particularly interesting as they can enhance metabolic stability and bioavailability .
Synthesis Analysis
The synthesis of related trifluoromethyl-containing pyridines has been explored in various studies. For instance, the reaction between 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and 2-(aminomethyl)pyridine leads to the formation of diastereomeric pyrrolines with significant diastereoselectivity . Another approach involves the preparation of 5-alkyl-4-amino-2-(trifluoromethyl)pyridines from pyridinols, which can be further transformed into trifluoromethylated pyrazolopyridines . Additionally, the synthesis of (trifluoroethyl)amino pyridines has been achieved through the reduction of trifluoroacetamide .
Molecular Structure Analysis
The molecular and crystal structures of fluorinated compounds are of great interest due to their potential interactions and binding properties. For example, the study of the molecular and crystal structures of hexafluoroindan derivatives and their complexes with dioxane and pyridine has been conducted, providing insights into the complex formation energies and structural characteristics of such compounds .
Chemical Reactions Analysis
Fluorinated pyridines can undergo various chemical reactions, leading to the formation of diverse compounds with potential pharmaceutical applications. The cyclization of diazonium salts derived from trifluoromethylated pyridines to form pyrazolopyridines is one such reaction . These reactions are crucial for the development of new drugs and materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms. These compounds often exhibit increased stability and lipophilicity, which can be advantageous in drug design. However, the toxicity profile of these compounds must be carefully considered, as demonstrated by a case of poisoning with 5-amino-2-(trifluoromethyl)pyridine, which resulted in severe symptoms and highlighted the need for caution in their industrial production .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Poly-substituted Pyridines : A novel strategy involves the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, where 2,6-disubstituted 4-amino pyridines are prepared through a domino process in high yields under metal-free conditions (Chen et al., 2010).
- Development of Novel Pyridine Derivatives : Research has been done on synthesizing novel pyridine derivatives bearing various heterocyclic rings, aimed at studying their effects on tumor cell lines, suggesting its potential in cancer research (Hafez & El-Gazzar, 2020).
Applications in Material Science
- Synthesis of Poly(ether-imide)s : A study on the synthesis of new pyridine-bridged poly(ether-imide)s based on 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine, demonstrates the application of such compounds in developing materials with excellent thermal properties, mechanical strength, and optical transparency (Wang et al., 2008).
Medical Research Applications
- Antimalarial Activity : Research on trifluoromethyl-substituted pyridine analogues of 2-aminomethylphenols, such as JPC-3210, has shown promising results for malaria treatment and prevention, highlighting the potential medical applications of these compounds (Chavchich et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2/c7-2-1-13-5(12)4(8)3(2)6(9,10)11/h1H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQXOZYOPSARGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392913 | |
Record name | 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine | |
CAS RN |
883498-68-8 | |
Record name | 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3,5-difluoro-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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